molecular formula C11H15ClF3NO B1439699 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185295-63-9

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1439699
CAS No.: 1185295-63-9
M. Wt: 269.69 g/mol
InChI Key: TXMDOXXIWTWWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C11H15ClF3NO. It is known for its unique structural features, which include a butoxy group and a trifluoromethyl group attached to an aniline ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 4-butoxyaniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .

Scientific Research Applications

4-Butoxy-3-(trifluoromethyl)aniline hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-Butoxy-2-(trifluoromethyl)aniline hydrochloride
  • 4-Butoxy-3-(difluoromethyl)aniline hydrochloride
  • 4-Butoxy-3-(trifluoromethyl)phenol hydrochloride

Comparison: Compared to these similar compounds, 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

4-butoxy-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO.ClH/c1-2-3-6-16-10-5-4-8(15)7-9(10)11(12,13)14;/h4-5,7H,2-3,6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMDOXXIWTWWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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